2,3-Dihydrofuro[2,3-b]pyridin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydrofuro[2,3-b]pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-6-4-10-7-5(6)2-1-3-8-7/h1-3,6,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDXUEZJGJQZDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)N=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596679 | |
| Record name | 2,3-Dihydrofuro[2,3-b]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144186-57-2 | |
| Record name | 2,3-Dihydrofuro[2,3-b]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,3 Dihydrofuro 2,3 B Pyridin 3 Ol and Its Analogs
Historical and Early Synthetic Approaches to the Furo[2,3-b]pyridine (B1315467) Core
Early syntheses of the furo[2,3-b]pyridine core laid the groundwork for the more refined methods used today. One of the foundational approaches involves the intramolecular cyclization of appropriately substituted pyridines. For instance, the thermolysis of methyl 2-azido-3-(3-furyl)propenoate was utilized to prepare methyl 6H-furo[2,3-b]pyrrole-5-carboxylate, a related heterocyclic system. mdpi.com
Another classic strategy involves the manipulation of pyridine (B92270) N-oxides, which can be converted into 2,3-substituted furo[2,3-b]pyridines. nih.govnih.gov These early methods, while effective, sometimes required harsh reaction conditions or multiple steps, prompting the development of more efficient and milder alternatives. A comprehensive review by Noravyan and co-workers has summarized many of these pioneering routes. nih.gov
Contemporary and Optimized Synthetic Routes for 2,3-Dihydrofuro[2,3-b]pyridin-3-ol
Modern synthetic chemistry has introduced a variety of sophisticated and efficient methods for the construction of the this compound framework and its analogs. These can be broadly categorized into intramolecular cyclization reactions and transition metal-catalyzed syntheses.
Intramolecular Cyclization Reactions
Intramolecular cyclization remains a cornerstone of furo[2,3-b]pyridine synthesis, with several innovative approaches being developed.
A prominent and widely utilized strategy for constructing the furo[2,3-b]pyridine core is through intramolecular nucleophilic aromatic substitution (SNAr) on a pyridine ring, followed by cyclization. nih.gov This approach typically involves a 2-halopyridine derivative that undergoes substitution by a nucleophile tethered to what will become the furan (B31954) ring. nih.gov The reaction of 2- or 4-halopyridines provides a site-specific method for synthesizing substituted pyridines. nih.gov While chloropyridines are more commercially available, fluoropyridines often react faster in SNAr reactions due to the high electronegativity of fluorine. nih.gov
A concise, four-step synthesis amenable to gram-scale production has been developed, starting from a trisubstituted pyridine. nih.govchemrxiv.org This sequence involves the saponification of an ester group, followed by decarboxylation to yield a 5-chlorofuro[2,3-b]pyridin-3-ol. nih.gov This intermediate can then be further functionalized. nih.gov The reactivity of the pyridine moiety can be further exploited through reactions like C-H amination and borylation. nih.gov
Table 1: Example of Nucleophilic Aromatic Substitution for Furo[2,3-b]pyridine Synthesis
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2,5-dichloro-3-(ethoxycarbonyl)pyridine | 1. Ethyl glycolate, NaH, THF; 2. Saponification and decarboxylation | 5-chlorofuro[2,3-b]pyridin-3-ol | Not specified in detail for each step | nih.gov |
A powerful and elegant method for the construction of the furo[2,3-b]pyridine ring system is the intramolecular inverse electron demand Diels-Alder (IEDDA) reaction of 1,2,4-triazines. This strategy involves tethering an alkyne to a 1,2,4-triazine (B1199460) via an ether linkage. The subsequent [4+2] cycloaddition across the C3/C6 diene of the triazine, followed by the extrusion of molecular nitrogen, leads to the formation of a dihydrofuro[2,3-b]pyridine. nih.gov This intermediate can then be oxidized to the corresponding furo[2,3-b]pyridine if desired. nih.gov
This methodology has been shown to be efficient for accessing substituted 2,3-dihydrofuro[2,3-b]pyridines and can be activated by microwave irradiation. The versatility of this approach allows for the introduction of various substituents on the final product.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has revolutionized organic synthesis, and the construction of furo[2,3-b]pyridines is no exception. Palladium-catalyzed reactions, in particular, have proven to be highly effective. nih.govmdpi.com
Palladium-catalyzed cross-coupling reactions are a mainstay for creating carbon-carbon bonds and have been extensively applied to the synthesis of furo[2,3-b]pyridines and their analogs. nobelprize.orgresearchgate.net These reactions offer a high degree of control and functional group tolerance. nobelprize.org
The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a key reaction in this context. wikipedia.orgorganic-chemistry.org One-pot syntheses of furo[2,3-b]pyridines have been developed where a Sonogashira coupling is followed by a Wacker-type heteroannulation. nih.gov This approach allows for the efficient assembly of the heterocyclic core from readily available starting materials. rsc.org For instance, 2-phenyl-3-substituted furo[2,3-b]quinoxalines have been synthesized via a Sonogashira coupling followed by iodocyclization and subsequent palladium-catalyzed reactions. rsc.org
The Suzuki coupling , which couples an organoboron compound with an organohalide, and the Stille coupling , which utilizes an organotin reagent, are also powerful tools for functionalizing the furo[2,3-b]pyridine scaffold. organic-chemistry.org An efficient strategy for synthesizing functionalized 2,3-dihydrofuro[2,3-b]pyridines involves an initial intramolecular IEDDA reaction to form the core, followed by various cross-coupling reactions (Suzuki, Stille, and Sonogashira) to introduce diversity. This allows for late-stage functionalization, a highly desirable feature in medicinal chemistry. For example, a furo[2,3-b]pyridine bearing both a triflate and a chloro group can undergo sequential and chemoselective palladium-catalyzed coupling reactions. nih.gov
Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Furo[2,3-b]pyridine Functionalization
| Substrate | Coupling Partner | Reaction Type | Catalyst/Conditions | Product | Yield (%) | Reference |
| 3-Iodo-2-phenylfuro[2,3-b]quinoxaline | Terminal Alkynes | Sonogashira | Pd catalyst | 2,3-Disubstituted furo[2,3-b]quinoxalines | High | rsc.org |
| Fused Pyridine with Iodo group | Terminal Alkynes | Sonogashira | Pd catalyst | Fused Pyridine with Alkyne | - | |
| Fused Pyridine with Stannyl group | 3-Bromopyridine | Stille | Pd catalyst | Coupled Product | - | |
| 5-Chloro-3-triflyloxyfuro[2,3-b]pyridine | Boronic Acids | Suzuki | Pd catalyst | Mono- and di-substituted products | Variable | nih.govchemrxiv.org |
Gold-Catalyzed Cyclo-isomerization Reactions
Gold catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic scaffolds. While a direct gold-catalyzed synthesis of this compound has not been explicitly detailed, related gold-catalyzed cycloisomerization reactions provide a basis for potential synthetic routes. For instance, gold(I)-catalyzed cycloisomerization of 3-allyl-1,4-diynes has been shown to produce bicyclic hydrocarbons through intramolecular olefin cyclopropanation. d-nb.info This type of reactivity, involving the activation of alkynes by a gold catalyst, could potentially be applied to a suitably substituted pyridine precursor to construct the fused furan ring.
A plausible strategy would involve a gold-catalyzed intramolecular hydroalkoxylation of a 2-alkynyl-3-hydroxypyridine derivative. The gold catalyst would activate the alkyne, making it susceptible to nucleophilic attack by the adjacent hydroxyl group, leading to the formation of the dihydrofuran ring. The choice of gold catalyst and reaction conditions would be crucial to control the regioselectivity of the cyclization.
Ruthenium-Catalyzed Cyclo-isomerization Reactions
Ruthenium catalysts have demonstrated utility in the synthesis of pyridines through cyclo-isomerization reactions. nih.govnih.govorganic-chemistry.orgresearchgate.netorganic-chemistry.org A notable example is the ruthenium-catalyzed cycloisomerization of primary and secondary propargyl diynols, which yields α,β,γ,δ-unsaturated ketones and aldehydes. These intermediates can then be converted to pyridines through a subsequent electrocyclization-dehydration sequence. nih.govorganic-chemistry.org This methodology offers excellent regiocontrol and tolerates a broad range of functional groups.
While not directly applied to the synthesis of this compound, this strategy could be adapted. A potential precursor could be a diynol containing a pyridine moiety. Upon ruthenium-catalyzed cycloisomerization, the resulting dienone could be designed to undergo an intramolecular cyclization to form the desired furo[2,3-b]pyridine core. The reaction conditions, particularly the use of microwave irradiation, have been shown to significantly improve the efficiency of the cyclization step. organic-chemistry.org
| Catalyst System | Substrate Type | Product | Yield | Reference |
| [CpRu(CH₃CN)₃]PF₆ | Propargyl diynols | Substituted Pyridines | High | nih.govorganic-chemistry.org |
| Chloro-cyclopentadienyl bis(triphenylphosphine) ruthenium complex/SPhos/NH₄PF₆ | N-vinyl and N-aryl amides | Substituted Pyridines and Quinolines | High | organic-chemistry.org |
Iron-Catalyzed Intramolecular Nucleophilic Cyclization
Iron catalysis represents a more economical and environmentally friendly approach to organic synthesis. While specific iron-catalyzed methods for the synthesis of this compound are not prevalent in the literature, general principles of iron-catalyzed intramolecular nucleophilic cyclization could be applied. Such reactions typically involve the activation of a functional group by an iron catalyst to facilitate ring closure.
A hypothetical pathway could involve the iron-catalyzed cyclization of a 2-(allyloxy)pyridin-3-ol derivative. The iron catalyst could coordinate to the alkene, facilitating an intramolecular attack from the hydroxyl group to form the dihydrofuran ring. The reaction would likely require careful optimization of the iron catalyst, ligands, and reaction conditions to achieve the desired transformation.
Reductive and Oxidative Transformations
Reductive and oxidative transformations are key steps in the synthesis of functionalized furo[2,3-b]pyridine derivatives, including the introduction of the hydroxyl group at the 3-position.
One established route to a related analog, 5-chlorofuro[2,3-b]pyridin-3-ol, involves the saponification and subsequent decarboxylation of a furo[2,3-b]pyridine-2-carboxylate precursor. nih.gov The choice of reaction conditions for this hydrolysis and decarboxylation is critical to avoid decomposition of the product. nih.gov The resulting 3-hydroxy derivative can then be further functionalized.
The reduction of a furo[2,3-b]pyridin-3-one would be a direct method to obtain the desired this compound. While specific examples for this exact transformation are scarce, the reduction of related 2,3-dioxo-2,3-dihydrobenzo[b]furoindoles using diborane (B8814927) or complex hydrides to yield the corresponding 3-hydroxy derivatives has been reported, suggesting the feasibility of this approach. researchgate.net
Oxidative processes can also be employed. For instance, an intramolecular Diels-Alder reaction between a triazine and an alkyne can afford a dihydrofuro[2,3-b]pyridine, which can then be oxidized to the aromatic furo[2,3-b]pyridine using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov Furthermore, the oxidation of dehydro-l-ascorbic acid (DHA) and 2,3-diketo-l-gulonate (B1259892) (DKG) by various reactive oxygen species has been studied, providing insights into the oxidation of related cyclic systems. nih.goved.ac.uk
Stereoselective Synthesis of this compound Derivatives
The stereoselective synthesis of this compound derivatives is crucial for their application as kinase inhibitors, as biological activity is often dependent on the specific stereochemistry of the molecule.
While a dedicated stereoselective synthesis for the title compound is not widely reported, approaches for related heterocyclic systems can provide valuable guidance. For example, a stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated furans has been developed to access highly functionalized dihydro-2H-pyran derivatives with excellent yields and stereoselectivity. acs.org This method, which proceeds via a cyclopropylcarbinyl cation rearrangement, could potentially be adapted to a furan ring fused to a pyridine precursor.
Another relevant example is the stereoselective synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones, where the stereochemistry is controlled during a Michael addition step. nih.gov Similarly, the stereoselective synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid highlights methods for controlling stereocenters in acyclic precursors which are then cyclized. elsevierpure.com
For the synthesis of this compound, a stereoselective reduction of a precursor furo[2,3-b]pyridin-3-one using a chiral reducing agent would be a direct approach to obtain a specific enantiomer of the desired alcohol.
Scalability of Synthetic Protocols for this compound Derivatives
The scalability of synthetic routes is a critical consideration for the practical application of these compounds, particularly in medicinal chemistry where larger quantities are often required for extensive structure-activity relationship (SAR) studies and preclinical development.
A concise, four-step synthesis of 5-chlorofuro[2,3-b]pyridin-3-ol has been successfully executed on a multi-gram scale. nih.gov This route starts from 2,5-dichloronicotinic acid and involves a key SNAr-cyclization reaction to form the furo[2,3-b]pyridine core. nih.gov The optimization of this process, including the use of a tert-butyl ester to facilitate the final decarboxylation step, was crucial for its scalability. nih.gov Notably, three of the four steps in this sequence were conducted on a gram scale without the need for column chromatography, which is a significant advantage for large-scale production. nih.gov
The development of one-pot syntheses and the use of continuous flow reactors are also emerging strategies to enhance the scalability of furo[2,3-b]pyridine synthesis. For example, large-scale production of furo[2,3-b]pyridine-6-carbonitrile (B63673) has utilized continuous flow reactors for palladium-catalyzed cyanation to minimize catalyst loading and improve heat dissipation. Such approaches could be adapted for the synthesis of this compound and its derivatives, making these valuable compounds more accessible for further research and development.
| Synthetic Step | Scale | Key Features | Reference |
| SNAr-cyclization and decarboxylation | Multi-gram | Use of tert-butyl ester, minimal chromatography | nih.gov |
| Pd-catalyzed cyanation | >1 kg (pilot study) | Continuous flow reactor, reduced catalyst loading |
Chemical Reactivity and Derivatization of 2,3 Dihydrofuro 2,3 B Pyridin 3 Ol
Functionalization Strategies on the Furo[2,3-b]pyridine (B1315467) Core
The modification of the furo[2,3-b]pyridine nucleus is a key area of research, enabling the synthesis of a diverse range of compounds. nih.gov
Palladium-Mediated Coupling Reactions at Specific Positions (e.g., 3- and 5-positions)
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, for instance, is widely used for the synthesis of biaryl compounds and has been applied to pyridine (B92270) derivatives with high regioselectivity. researchgate.netmdpi.com In the context of the furo[2,3-b]pyridine system, having synthetic handles at the 3- and 5-positions allows for versatile derivatization through such palladium-mediated reactions. nih.gov The Heck arylation of 2,3-dihydrofuran, a related oxygen heterocycle, has been studied with various palladium precursors, yielding 2-phenyl-2,3-dihydrofuran (B8783652) as the primary product. nih.gov This highlights the potential for similar transformations on the furo[2,3-b]pyridine core.
Table 1: Palladium Precursors in Heck Arylation of 2,3-Dihydrofuran nih.gov
| Palladium Precursor | Conversion of Iodobenzene (%) | Main Product |
| [PdCl(allyl)]₂ | 72.1 | 2-phenyl-2,3-dihydrofuran |
| PdCl₂(PPh₃)₂ | 67.7 | 2-phenyl-2,3-dihydrofuran |
| PdCl₂(PhCN)₂ | 49.7 | 2-phenyl-2,3-dihydrofuran |
| Pd₂(dba)₃ | Not specified | 2-phenyl-2,3-dihydrofuran |
| Pd(acac)₂ | Not specified | 2-phenyl-2,3-dihydrofuran |
| PdCl₂(cod) | Not specified | 2-phenyl-2,3-dihydrofuran |
Derivatization of the Hydroxyl Functionality (e.g., Triflate Formation)
The hydroxyl group at the 3-position of 2,3-dihydrofuro[2,3-b]pyridin-3-ol is a key site for functionalization. One common strategy is its conversion to a triflate (trifluoromethanesulfonate). nih.gov Vinyl triflates are valuable intermediates in organic synthesis, often generated from ketones using trifluoromethanesulfonic anhydride (B1165640) in the presence of a base like pyridine. orgsyn.org This transformation converts the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution or cross-coupling reactions. A general method for preparing vinyl triflates involves the reaction of a ketone with trifluoromethanesulfonic anhydride. orgsyn.org
Halogenation and Subsequent Cross-Coupling Reactions
Halogenation of the furo[2,3-b]pyridine core provides another avenue for derivatization. For example, a 5-chlorofuro[2,3-b]pyridin-3-ol can be synthesized, and the chloro and hydroxyl groups can then be further manipulated. nih.gov The chloro group can participate in palladium-catalyzed cross-coupling reactions. A related compound, 5-bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol, is also known, indicating that bromination is a viable strategy. aaronchem.com Halogenated pyridopyrimidines have been shown to undergo regioselective Suzuki-Miyaura coupling reactions, demonstrating the utility of halogens as synthetic handles. researchgate.net
Ring-Opening and Rearrangement Reactions
The furo[2,3-b]pyridine ring system can undergo ring-opening and rearrangement reactions under specific conditions. For instance, Lewis acid-catalyzed ring-opening of dihydrofuran acetals has been used to synthesize functionalized carbazoles. mdpi.com Similarly, cobalt-catalyzed enantioselective ring-opening of 2,5-dihydrofurans has been reported. nih.gov Ring-opening of aziridines, another class of heterocycles, with various nucleophiles is a well-established method for synthesizing functionalized amines, and similar principles could apply to the furo[2,3-b]pyridine system. nih.govresearchgate.net
Rearrangement reactions, such as the nih.govbeilstein-journals.org-Wittig rearrangement, can also be envisioned. This type of sigmatropic reaction allows for the conversion of allyl ethers into homoallylic alcohols. organic-chemistry.org While not directly reported for this compound, the principles of such rearrangements could potentially be applied to its derivatives.
Reactions with Nucleophilic Reagents and Electrophiles
The furo[2,3-b]pyridine core can react with both nucleophiles and electrophiles. The pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, while the furan (B31954) ring is electron-rich and reactive towards electrophiles. mdpi.com For example, 2H-furo[3,2-b]pyran-2-ones react with nitrogen-containing nucleophiles, leading to either enamines or recyclized products depending on the nucleophile. beilstein-journals.org The reaction of highly electrophilic azolo[b]pyridines with polyphenols results in the 1,4-addition of C-nucleophiles to the pyridine ring. researchgate.net
Electrophilic substitution reactions on the furan ring of furo[2,3-b]pyrroles have been reported, such as formylation under Vilsmeier conditions. mdpi.com Similarly, palladium-catalyzed coupling of o-iodoanisoles with terminal alkynes followed by electrophilic cyclization is a known method for synthesizing 2,3-disubstituted benzofurans. nih.gov
Biological Activities and Medicinal Chemistry Applications of 2,3 Dihydrofuro 2,3 B Pyridin 3 Ol Derivatives
Structure-Activity Relationship (SAR) Studies of 2,3-Dihydrofuro[2,3-b]pyridin-3-ol Analogs
The exploration of the structure-activity relationship (SAR) of the furo[2,3-b]pyridine (B1315467) core has revealed key insights into the structural requirements for potent biological activity. A notable example is the investigation of 2,3-diarylfuro[2,3-b]pyridin-4-amines as inhibitors of Lymphocyte-Specific Protein Tyrosine Kinase (Lck). nih.gov
In this series, the 4-amino group on the pyridine (B92270) ring was found to be a critical feature for inhibitory activity. Modifications at the 2- and 3-positions of the furan (B31954) ring with various aryl groups have demonstrated a significant impact on potency and selectivity. The SAR studies highlighted that the nature and substitution pattern of these aryl rings are crucial for optimizing the interaction with the target enzyme. While these studies focused on the 4-amino derivatives rather than the 3-ol parent compound, they underscore the tunability of the furo[2,3-b]pyridine scaffold for achieving potent and selective enzyme inhibition. nih.gov
For the related dihydrofuro[2,3-b]pyridine scaffold, a series of derivatives were developed as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). Structural modifications of an initial screening hit led to compounds with significantly improved potency. However, these initial potent inhibitors suffered from high clearance and poor oral bioavailability. Further structural modifications aimed at improving the lipophilic ligand efficiency (LLE) and reducing clearance led to the identification of a compound with both excellent biochemical potency and improved pharmacokinetic properties. This demonstrates the importance of fine-tuning the substituents on the dihydrofuro[2,3-b]pyridine core to achieve a balance of potency and drug-like properties.
| Compound Series | Key Structural Features | Activity Trend | Reference |
|---|---|---|---|
| 2,3-Diarylfuro[2,3-b]pyridin-4-amines | 4-amino group; 2,3-diaryl substitution | The 4-amino group is crucial for Lck inhibition. The nature of the aryl groups at positions 2 and 3 significantly influences potency. | nih.gov |
| Dihydrofuro[2,3-b]pyridine IRAK4 Inhibitors | Substitutions on the core scaffold | Modifications can improve potency but may negatively impact pharmacokinetic properties like clearance and bioavailability. Further optimization can balance these properties. |
Enzyme Inhibition and Modulation
Derivatives of the 2,3-dihydrofuro[2,3-b]pyridine (B1654761) scaffold and its analogs have been investigated for their ability to inhibit various enzymes, highlighting their potential as therapeutic agents.
Lck Inhibition: A series of 2,3-diarylfuro[2,3-b]pyridin-4-amines have been identified as potent and selective inhibitors of Lck, a key kinase in T-cell signaling. nih.gov These compounds represent a novel class of Lck inhibitors, and their discovery underscores the potential of the furo[2,3-b]pyridine scaffold in designing kinase inhibitors for immunological disorders. nih.govnih.gov
While specific data on this compound derivatives as inhibitors of B-Raf, EGFR, IGF-1R, and AKT is not extensively available, research on related pyridine-containing heterocyclic scaffolds provides valuable context. For instance, pyrrolo[2,3-b]pyridine derivatives have been explored as inhibitors for several of these kinases.
B-Raf Inhibition: Vemurafenib, a potent B-Raf inhibitor used in melanoma treatment, contains a pyrrolo[2,3-b]pyridine core, demonstrating the utility of this related scaffold in targeting this kinase. nih.gov
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy. While many inhibitors are based on quinazoline (B50416) and pyrimidine (B1678525) cores, the broader family of nitrogen-containing heterocycles is of significant interest. nih.govnih.gov
IGF-1R Inhibition: The Insulin-like Growth Factor 1 Receptor (IGF-1R) is another important target in oncology. Studies have led to the discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the IGF-1R tyrosine kinase, with several compounds showing nanomolar potency. nih.govosti.govresearchgate.net
AKT Inhibition: A series of 2,3,5-trisubstituted pyridines have been developed as selective AKT inhibitors, highlighting the potential of the pyridine ring system in targeting this crucial survival kinase. nih.govjohnshopkins.edu
| Kinase Target | Inhibitor Scaffold | Key Findings | Reference |
|---|---|---|---|
| Lck | 2,3-Diarylfuro[2,3-b]pyridin-4-amine | Potent and selective inhibition. | nih.gov |
| B-Raf | Pyrrolo[2,3-b]pyridine (in Vemurafenib) | Demonstrates the utility of the related azaindole scaffold. | nih.gov |
| IGF-1R | 3,5-Disubstituted-1H-pyrrolo[2,3-b]pyridine | Nanomolar potency in enzyme and cellular assays. | nih.gov |
| AKT | 2,3,5-Trisubstituted pyridine | Selective inhibition of AKT. | nih.gov |
While direct studies on this compound derivatives as glycoside hydrolase inhibitors are limited, research on the related dihydrofuro[3,2-b]piperidine scaffold has shown significant promise. A series of these derivatives, synthesized from D- and L-arabinose, were evaluated as α-glucosidase inhibitors. nih.govnih.gov Certain compounds in this series demonstrated significantly more potent inhibition of α-glucosidase than the positive control, acarbose. nih.govnih.gov These findings suggest that fused furan-ring systems can serve as a valuable template for the design of potent glycoside hydrolase inhibitors, which are important for the management of type 2 diabetes. nih.govnih.gov
The hexahydrofuro[2,3-b]furan-3-ol moiety, a saturated analog of the core structure of interest, is a crucial component in several potent HIV protease inhibitors. This bicyclic furan system is a key building block in the synthesis of drugs such as darunavir. Its unique three-dimensional structure is vital for effective binding to the active site of the HIV protease, thereby inhibiting viral replication. The synthesis and incorporation of this scaffold are of significant interest in the development of new antiretroviral therapies.
Therapeutic Applications and Preclinical Efficacy
The potential application of furo[2,3-b]pyridine derivatives and their analogs in the treatment of neurodegenerative disorders is an emerging area of research. While direct evidence for this compound in this context is not yet established, related heterocyclic systems have shown promise.
For instance, pyrrolo[2,3-b]pyridine-based compounds have been rationally designed and synthesized as potent inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β). nih.gov GSK-3β is a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease and other tauopathies. nih.gov One such inhibitor demonstrated the ability to reduce tau phosphorylation and promote neurite outgrowth in cellular models, as well as ameliorate dyskinesia in a zebrafish model of Alzheimer's disease. nih.gov These findings highlight the potential of the broader class of azabenzofurans as a starting point for the development of novel therapeutics for neurodegenerative conditions.
Infectious Diseases (e.g., Multi-drug Resistant Mycobacterium Tuberculosis)
The emergence of multi-drug resistant (MDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents. While research directly on this compound derivatives is limited in this area, studies on structurally related fused pyridine heterocycles have shown promise.
For instance, a series of pyridazine (B1198779) compounds, including 4-(pyridin-4-yl)furo[2,3-d]pyridazine, were synthesized and evaluated for their in vitro antimycobacterial activity against M. tuberculosis. latamjpharm.org Among these, the related thieno[2,3-d]pyridazine (B3120762) derivative showed the most significant activity, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL. latamjpharm.org Although more modest than the reference drugs streptomycin (B1217042) (6.25 µg/mL) and pyrazinamide (B1679903) (3.125 µg/mL), this finding highlights that fused furopyridine-like scaffolds can exhibit antimycobacterial properties. latamjpharm.org
Other research into pyridine-containing heterocycles further supports their potential as anti-TB agents. Fused bipyridine derivatives have demonstrated potency against both replicating and non-replicating Mtb. nih.gov Similarly, derivatives of 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine have shown significant activity against drug-resistant Mtb strains, suggesting that the pyridine motif is a valuable component in the design of new antimycobacterials. researchgate.net One study on diospyrin (B1219850) derivatives also identified a novel compound with an MIC of 50 mg/L against both drug-susceptible and some multi-drug-resistant strains of M. tuberculosis. nih.gov These examples from related chemical classes underscore the potential for future exploration of 2,3-dihydrofuro[2,3-b]pyridine derivatives in the fight against tuberculosis.
Metabolic Disorders (e.g., Diabetes)
Derivatives of the furopyridine scaffold have been investigated for their potential in treating metabolic disorders such as type 2 diabetes. A key finding in this area is a patent for new 2,3-dihydro-furo[2,3-c]pyridines that act as modulators of the G-protein-coupled receptor GPR119. google.com GPR119 is a promising target for the treatment of diabetes and obesity, as its activation enhances glucose-dependent insulin (B600854) secretion.
In a broader context, the pyridine moiety is a well-established pharmacophore in the development of antidiabetic agents. nih.gov Research on related fused heterocyclic systems provides further evidence of their potential. For example, a series of dihydrofuro[3,2-b]piperidine derivatives were synthesized and found to be potent α-glucosidase inhibitors. nih.gov Two compounds from this series, compound 28 and 32 , exhibited significantly stronger inhibitory activity (IC₅₀ = 0.5 µM and 0.07 µM, respectively) than the commercial drug acarbose. nih.gov α-Glucosidase inhibitors work by delaying carbohydrate digestion and glucose absorption, thereby managing hyperglycemia. nih.gov
Furthermore, other heterocyclic systems incorporating pyridine or isosteric rings have been successfully targeted for diabetes. A novel 8-purine derivative was developed as a potent and selective inhibitor of dipeptidyl peptidase 4 (DPP-4), an enzyme that degrades incretin (B1656795) hormones essential for glycemic control. nih.gov This compound demonstrated an IC₅₀ value of 4.92 µM and improved glycemic control in an animal model of type 2 diabetes. nih.gov These collective findings suggest that the 2,3-dihydrofuro[2,3-b]pyridine scaffold is a promising starting point for the design of novel therapeutics for metabolic disorders.
Anti-Cancer Potential
The anti-cancer potential of furopyridine derivatives and related structures has been explored, particularly as inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation. Research has shown that Furo[2,3-b]pyridine derivatives can act as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2). nih.gov One such derivative demonstrated a strong inhibitory effect on the CDK2/cyclin A2 protein kinase, with an IC₅₀ value of 0.93 µM, comparable to the reference inhibitor roscovitine (B1683857) (IC₅₀ = 0.39 µM). nih.gov
The closely related pyrido[2,3-d]pyrimidine (B1209978) scaffold has been extensively studied as a source of kinase inhibitors. These compounds have been identified as inhibitors of multiple key cancer targets, including the Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and the mammalian Target of Rapamycin (mTOR). nih.govnih.gov For example, one pyrido[2,3-d]pyrimidin-4(3H)-one derivative, compound 8a , showed potent inhibitory activity against both wild-type EGFR (IC₅₀ = 0.099 µM) and the resistant T790M mutant (IC₅₀ = 0.123 µM). nih.gov Dual PI3K/mTOR inhibitors based on the pyrido[2,3-d]pyrimidine skeleton have also been developed, with some compounds showing IC₅₀ values in the low nanomolar range. nih.gov
Table 1: Anti-Cancer Activity of Selected Pyrido[2,3-d]pyrimidine and Furo[2,3-b]pyridine Derivatives This table is interactive. You can sort and filter the data.
| Compound | Target Kinase | IC₅₀ (µM) | Cell Line | Source |
|---|---|---|---|---|
| Furo[2,3-b]pyridine Derivative | CDK2/cyclin A2 | 0.93 | - | nih.gov |
| Compound 8a | EGFR (wild-type) | 0.099 | PC-3 | nih.gov |
| Compound 8a | EGFR (T790M mutant) | 0.123 | PC-3 | nih.gov |
| Compound 8b | - | - | PC-3 | nih.gov |
| Compound 9a | - | - | PC-3 | nih.gov |
| Compound 162 | PI3Kα / mTOR | 0.058 / 0.005 | - | nih.gov |
| Compound 163 | PI3Kα / mTOR | 0.040 / 0.001 | - | nih.gov |
These findings indicate that the shared pyridopyrimidine-like core is a key pharmacophore for kinase inhibition. The ability of these compounds to target fundamental cancer pathways makes the 2,3-dihydrofuro[2,3-b]pyridine scaffold a highly attractive framework for the development of new anti-cancer agents.
Mechanism of Interaction with Biological Targets (e.g., ATP-binding site, Hinge Regions)
The mechanism by which many pyridine-based heterocyclic compounds, including furopyridine derivatives, exert their anti-cancer effects is through competitive inhibition at the ATP-binding site of protein kinases. nih.govmdpi.com This binding pocket has several key features, most notably the "hinge region," which forms a hydrogen-bonding bridge between the inhibitor and the protein backbone.
Crystal structures of related pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine inhibitors complexed with kinases like BTK and CDK6 reveal a conserved binding mode. mdpi.com The nitrogen atoms within the heterocyclic core are crucial for forming one or more hydrogen bonds with the backbone amide and carbonyl groups of key residues in the hinge region, such as valine, glutamic acid, and methionine. mdpi.com For example, the pyrrolo[2,3-d]pyrimidine core of one inhibitor forms critical hinge hydrogen bonds with residues GLU475 and MET477 of BTK. mdpi.com
This interaction effectively anchors the inhibitor in the ATP-binding pocket, preventing the natural substrate, ATP, from binding and halting the downstream phosphorylation cascade that drives cell proliferation. nih.gov The specificity of an inhibitor for a particular kinase is often determined by the interactions of its substituent groups with other areas of the ATP pocket, such as the hydrophobic regions and the solvent-exposed front pocket. mdpi.com The recurring importance of the hinge-binding interaction across numerous kinase inhibitor classes suggests that this compound derivatives designed as kinase inhibitors would likely operate through this same fundamental mechanism.
Pharmacophore Identification and Lead Optimization Strategies
The development of potent and selective drugs from an initial "hit" compound relies on pharmacophore identification and lead optimization. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. For EGFR inhibitors, key pharmacophoric features include a heterocyclic core (like pyrido[2,3-d]pyrimidine) to occupy the adenine-binding region and form hinge interactions, and a substituted phenyl ring that projects into a hydrophobic pocket. nih.gov
Once a lead compound with a suitable pharmacophore is identified, lead optimization is employed to enhance its drug-like properties, such as potency, selectivity, and pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME). A clear example is the development of IRAK4 inhibitors based on a dihydrofuro[2,3-b]pyridine scaffold. nih.gov An initial screening hit, compound 16 , had moderate potency (IC₅₀ = 243 nM). nih.gov Initial structural modifications led to compound 21 , which had greatly improved potency (IC₅₀ = 6.2 nM) but suffered from high metabolic clearance and poor oral bioavailability. nih.gov
Further optimization focused on improving metabolic stability and Ligand Lipophilicity Efficiency (LLE). This led to the discovery of compound 38 , which maintained excellent potency (IC₅₀ = 7.3 nM) while demonstrating significantly improved clearance and oral bioavailability, making it a viable development candidate. nih.gov Another common strategy involves identifying and replacing metabolically liable groups. For instance, a phenol (B47542) moiety prone to rapid glucuronidation in a PI3K inhibitor was successfully replaced with an aminopyrimidine bioisostere, which maintained the necessary hydrogen bonding interactions while improving metabolic stability. These examples demonstrate a systematic approach to refining the 2,3-dihydrofuro[2,3-b]pyridine scaffold into a potential clinical candidate.
Table 2: Lead Optimization of Dihydrofuro[2,3-b]pyridine Derivatives as IRAK4 Inhibitors This table is interactive. You can sort and filter the data.
| Compound | IRAK4 IC₅₀ (nM) | Clearance (Cl, ml/min/kg) | Oral Bioavailability (F, %) | Source |
|---|---|---|---|---|
| Hit Compound 16 | 243 | - | - | nih.gov |
| Optimized Compound 21 | 6.2 | 43 | 1.6 | nih.gov |
| Lead Candidate 38 | 7.3 | 12 | 21 | nih.gov |
Computational and Theoretical Studies on 2,3 Dihydrofuro 2,3 B Pyridin 3 Ol
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a small molecule ligand and a protein target, shedding light on the binding affinity and mechanism of action.
Derivatives of the 2,3-dihydrofuro[2,3-b]pyridine (B1654761) scaffold have been identified as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). nih.govresearchgate.net IRAK4 is a critical serine/threonine kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a significant target for treating inflammatory and autoimmune diseases. nih.govmdpi.com
Molecular docking studies have been instrumental in elucidating how this scaffold fits into the ATP-binding pocket of IRAK4. mdpi.com The general binding mode observed for dihydrofuro[2,3-b]pyridine derivatives reveals key interactions with the kinase's hinge region, a crucial area for ATP binding. The pyridine (B92270) nitrogen of the scaffold typically forms a hydrogen bond with the backbone amide of a hinge residue, mimicking the interaction of the adenine (B156593) portion of ATP.
Key Interactions of the Dihydrofuro[2,3-b]pyridine Scaffold with IRAK4:
Hinge Binding: The pyridine ring is fundamental for anchoring the molecule in the active site. The nitrogen atom acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase.
Hydrophobic Pockets: Substituents on the scaffold can be tailored to occupy nearby hydrophobic pockets, enhancing binding affinity and selectivity. The dihydrofuran portion and its substituents contribute to these van der Waals interactions.
Gatekeeper Residue Interaction: The "gatekeeper" residue, which is often a bulky amino acid at the entrance of a deeper pocket, is a key determinant of kinase selectivity. Docking studies help in designing derivatives that can favorably interact with or avoid clashing with this residue. For IRAK4, this residue is a tyrosine (Tyr262), and interactions with it are considered crucial for potent inhibition. mdpi.com
In a typical study, a library of derivatives based on the 2,3-dihydrofuro[2,3-b]pyridine core would be docked into the crystal structure of IRAK4 (e.g., PDB codes: 4U9A, 5V0A). The predicted binding energies and poses help prioritize which compounds to synthesize and test experimentally. For instance, a screening hit with an IC₅₀ of 243 nM was optimized using structural modifications, leading to compounds with significantly improved potency (IC₅₀ as low as 6.2 nM). nih.govresearchgate.net The 3-hydroxyl group of 2,3-Dihydrofuro[2,3-b]pyridin-3-ol could potentially form additional hydrogen bonds with residues in the active site, such as the side chains of aspartate or serine, further stabilizing the complex.
| Interaction Type | Potential Interacting Residues in IRAK4 | Scaffold Moiety Involved |
|---|---|---|
| Hydrogen Bond (Acceptor) | Hinge Region (e.g., Met265) | Pyridine Nitrogen |
| Hydrogen Bond (Donor/Acceptor) | Solvent Front (e.g., Asp272) | 3-Hydroxyl Group |
| Hydrophobic Interactions | Val200, Ala211, Leu318 | Dihydrofuran Ring |
| π-π Stacking | Gatekeeper (Tyr262) | Pyridine Ring |
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT studies can provide valuable data that complements experimental findings. Such calculations are often performed using various basis sets, such as B3LYP/6-311G**, to achieve a balance between accuracy and computational cost. nih.gov
A primary output of these calculations is the optimized molecular geometry, which provides the most stable three-dimensional arrangement of the atoms. From this, one can derive precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate key electronic properties.
Key Properties from DFT Calculations:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability.
Electrostatic Potential (ESP) Surface: The ESP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting sites of nucleophilic and electrophilic attack and for understanding non-covalent interactions like hydrogen bonding. For this molecule, a negative potential would be expected around the pyridine nitrogen and the hydroxyl oxygen, while positive potentials would be located on the hydroxyl hydrogen. nih.gov
Calculated Vibrational Frequencies: These calculations can predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data to confirm its structure. nih.gov
| Calculated Property | Typical Predicted Value (Illustrative) | Significance |
|---|---|---|
| Energy of HOMO | -6.5 eV | Indicates electron-donating capability |
| Energy of LUMO | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Indicates overall molecular polarity |
These theoretical data points are critical for building structure-activity relationship (SAR) models and for understanding the fundamental chemical nature of the compound.
Conformational Analysis and Energetic Profiles
The three-dimensional shape (conformation) of a molecule is critical to its biological activity, as it must adopt a specific orientation to bind effectively to its target. This compound is a non-planar molecule with several sources of conformational flexibility:
Puckering of the Dihydrofuran Ring: The five-membered dihydrofuran ring is not flat and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. nih.gov
Orientation of the Hydroxyl Group: The C-O bond of the hydroxyl group can rotate, leading to different spatial arrangements of the hydrogen atom.
Conformational analysis involves systematically searching for all possible low-energy conformations and calculating their relative energies to determine the most stable and likely shapes the molecule will adopt. This is often done using molecular mechanics force fields or more accurate quantum chemical methods.
The energetic profile maps the potential energy of the molecule as a function of one or more dihedral angles. This allows for the identification of energy minima (stable conformers) and the energy barriers between them. For this compound, the analysis would likely reveal two primary low-energy conformers corresponding to the axial-like and equatorial-like positions of the hydroxyl group relative to the dihydrofuran ring. The relative populations of these conformers can be estimated using the Boltzmann distribution based on their energy differences. Understanding which conformation is the "bioactive" one—the shape required for binding to a target like IRAK4—is a key goal of these studies.
| Conformer | Description | Relative Energy (kcal/mol) (Illustrative) | Predicted Population at 298K (Illustrative) |
|---|---|---|---|
| Conformer A | 'Axial-like' OH group | 0.00 (Global Minimum) | ~75% |
| Conformer B | 'Equatorial-like' OH group | 0.65 | ~25% |
| Transition State | Energy barrier for ring flip | ~4.5 | N/A |
This detailed conformational and energetic information is crucial for rational drug design, helping to create more rigid analogues that are "pre-organized" in the correct bioactive conformation for enhanced potency and selectivity.
Future Perspectives and Research Directions
Development of Novel and Green Synthetic Methodologies
The growing interest in furo[2,3-b]pyridines for structure-activity relationship (SAR) studies necessitates the development of efficient, scalable, and environmentally friendly synthetic routes. nih.gov While several methods exist, future efforts are likely to focus on improving accessibility to diverse derivatives.
Key areas for development include:
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of bioactive heterocycles. researchgate.net For related scaffolds, methods like one-pot, multi-component reactions and the use of eco-friendly solvents or catalysts, such as magnetized deionized water, are being explored. researchgate.netresearchgate.net Microwave-assisted synthesis has also proven effective for generating fused pyrimidine (B1678525) hybrids from precursors like 3-aminothieno[2,3-b]pyridine-2-carboxylate, a strategy that could be adapted for furo[2,3-b]pyridine (B1315467) synthesis to achieve good to excellent yields in shorter reaction times. researchgate.net
Novel Annulation Strategies: The development of innovative cascade reactions, such as the Lewis acid-promoted cascade annulation of alkynols and α-ketoesters, provides a single-step method to generate related furo[2,3-b]pyran-2-one structures in high yields. google.com Exploring similar novel cyclization and annulation strategies for the furo[2,3-b]pyridine core could provide rapid access to complex and diverse molecular architectures.
Exploration of New Biological Targets and Therapeutic Areas
The furo[2,3-b]pyridine scaffold has demonstrated significant versatility, with derivatives showing activity against a range of biological targets. Future research will continue to broaden the therapeutic scope of these compounds.
Kinase Inhibition: Protein kinases remain a primary focus for furo[2,3-b]pyridine-based drug discovery. nih.gov The scaffold serves as an effective "hinge-binding" pharmacophore, capable of replacing other known templates like 7-azaindole (B17877) to improve selectivity profiles. nih.gov While targets like IRAK4, CDK2, and B-Raf have been explored, the vastness of the human kinome presents numerous opportunities. nih.govnih.govnih.gov Future work will likely target other kinases implicated in cancer, inflammatory disorders, and neurodegenerative diseases. nih.govyoutube.com For instance, derivatives of the related pyrrolo[2,3-b]pyridine scaffold have shown potent inhibition of Fibroblast Growth Factor Receptors (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R), suggesting these are viable targets for furopyridine analogs as well. rsc.orgmdpi.com
Inflammatory and Autoimmune Diseases: A significant breakthrough has been the development of dihydrofuro[2,3-b]pyridine derivatives as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.gov IRAK4 is a critical regulator in the innate immune response, making it a key target for inflammatory and autoimmune diseases. nih.gov A lead compound, 38 , demonstrated not only excellent biochemical potency but also favorable pharmacokinetic properties and oral efficacy in an in vivo model, highlighting the therapeutic potential of this class beyond oncology. nih.gov
Other Therapeutic Areas: The biological activity of furo[2,3-b]pyridines is not limited to kinase inhibition. Published research indicates that compounds with this core structure also exhibit potential as inverse agonists of the cannabinoid receptor (CB1R) and possess antioxidant effects. researchgate.net The structural similarity to natural products with diverse activities, such as phytotoxins and plant growth regulators, suggests that screening furo[2,3-b]pyridine libraries against a wider range of targets could uncover entirely new therapeutic applications. google.com
| Compound/Scaffold | Target | Reported Activity | Therapeutic Area | Reference |
|---|---|---|---|---|
| Dihydrofuro[2,3-b]pyridine (Compound 38) | IRAK4 | IC50 = 7.3 nM | Inflammation, Autoimmune Disorders | nih.gov |
| Furo[2,3-b]pyridine Derivatives | CDK2 | Inhibitory Activity | Cancer | nih.gov |
| Furo[2,3-c]pyridine Indanone Oximes | B-Raf | Potent and Selective Inhibition | Cancer | nih.gov |
| 1H-Pyrrolo[2,3-b]pyridine (Compound 4h) | FGFR1/2/3 | IC50 = 7, 9, 25 nM | Cancer | rsc.org |
| Pyrrolo[2,3-b]pyridine (Compound 35) | V600E B-RAF | IC50 = 0.080 µM | Cancer | nih.gov |
| Furo[2,3-b]pyridine Derivatives | Cannabinoid Receptor (CB1R) | Inverse Agonist Activity | Neurological Disorders | researchgate.net |
Advanced Structure-Based Drug Design Approaches
Rational drug design is crucial for optimizing the potency and selectivity of furo[2,3-b]pyridine derivatives. Future research will leverage increasingly sophisticated structural and computational methods.
Isosteric Replacement and Scaffold Hopping: The furo[2,3-b]pyridine core is considered an isostere of scaffolds like azaindole. nih.gov This strategy of isosteric replacement can alter hydrogen bonding interactions with a target's hinge region, often improving selectivity without sacrificing potency. nih.gov Similarly, scaffold hopping and molecular hybridization, which involve combining fragments from known inhibitors, can guide the development of new drug candidates. mdpi.com These approaches were successfully used to develop novel CSF1R inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold. mdpi.com
Molecular Docking and Dynamics: Molecular docking is a standard tool for predicting the binding patterns of new compounds within the active site of a target protein. nih.govrsc.org This was used to guide the design of furo[2,3-d]pyrimidine (B11772683) derivatives as PI3K/AKT inhibitors, revealing key interactions with amino acid residues. nih.govrsc.org Future studies will increasingly use more advanced techniques like molecular dynamics simulations to understand the dynamic behavior of the ligand-protein complex over time, providing a more accurate assessment of binding stability and affinity.
Fragment-Based and Virtual Screening: Fragment-based screening, where small molecular fragments are tested for binding and then grown or linked to create a lead, is a powerful approach. Virtual screening of large compound libraries using pharmacophore models is another efficient method for identifying initial hit compounds, as demonstrated in the discovery of Drp1 inhibitors. nih.govyoutube.com These high-throughput computational methods will be essential for exploring the vast chemical space around the furo[2,3-b]pyridine scaffold to identify novel hits for diverse targets. nih.govyoutube.com
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Furo[2,3-b]pyridine Scaffolds
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery pipeline, and the development of furo[2,3-b]pyridine inhibitors is no exception. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2,3-dihydrofuro[2,3-b]pyridin-3-ol, and how do reaction conditions influence yield and selectivity?
- Key Methods :
- Double Heterocyclization : Sodium borohydride-mediated reduction and cyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles yields this compound derivatives with regioselectivity dependent on substituent positioning .
- Microwave-Assisted Synthesis : Inverse electron demand Diels-Alder reactions under microwave irradiation (e.g., 105°C, 30 min) provide rapid access to polysubstituted derivatives with improved efficiency compared to conventional heating .
- Base-Promoted Cyclization : 7-exo-dig cyclization of N-propargyl enaminones at room temperature generates dihydrofuropyridines in high yields with minimal byproducts .
Q. How is the structural identity of this compound confirmed experimentally?
- Analytical Workflow :
NMR Spectroscopy : H and C NMR are used to confirm ring fusion patterns and hydroxyl group positioning. For example, the hydroxyl proton typically appears as a singlet near δ 5.5 ppm due to hydrogen bonding .
X-ray Crystallography : Single-crystal studies resolve absolute configuration and hydrogen-bonding networks, as demonstrated in related dihydrofuropyridine derivatives .
Mass Spectrometry : High-resolution ESI-MS validates molecular formula (e.g., C₇H₇NO₂, [M+H]⁺ = 138.055) and fragmentation patterns .
Advanced Research Questions
Q. How do substituents at the 2- and 3-positions of the dihydrofuropyridine core modulate biological activity, and what are the key structure-activity relationship (SAR) trends?
- SAR Insights :
- Kinase Inhibition : Electron-withdrawing groups (e.g., trifluoromethyl) at position 3 enhance binding to Bruton’s tyrosine kinase (BTK), with IC₅₀ values <10 nM. Conversely, bulky substituents reduce activity due to steric clashes .
- Anti-inflammatory Targets : 5-Amino derivatives show potent IRAK4 inhibition (IC₅₀ = 15 nM) by forming hydrogen bonds with the kinase’s ATP-binding pocket. Methyl groups at position 2 improve metabolic stability .
- Methodological Tools :
- Docking Studies : Molecular dynamics simulations predict binding poses using crystal structures of target proteins (e.g., BTK PDB: 5P9J) .
- In Vitro Assays : RIN5F cell-based assays for insulinotropic activity or kinase inhibition assays (e.g., ADP-Glo™) validate SAR hypotheses .
Q. What strategies address contradictions in reported biological data for dihydrofuropyridine derivatives?
- Case Study : Variability in BTK inhibition potency (IC₅₀ ranges: 1–100 nM) arises from differences in assay conditions (e.g., ATP concentration) and cellular permeability.
- Resolution Approaches :
Standardized Assays : Use consistent ATP concentrations (e.g., 1 mM) and cell lines (e.g., Ramos B-cells for BTK) .
Physicochemical Profiling : Measure logP (optimal range: 1.5–3.5) and solubility to differentiate intrinsic activity from bioavailability effects .
Q. How can computational modeling guide the design of dihydrofuropyridine-based probes for in vivo studies?
- Workflow :
ADMET Prediction : Tools like SwissADME assess permeability (e.g., Blood-Brain Barrier penetration) and cytochrome P450 interactions .
Metabolite Identification : DFT calculations predict oxidation sites (e.g., furan ring opening) to prioritize stable derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
